

Understanding turn-on fluorescence of NIR thiol probes

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Compound of Interest

Compound Name: NIR-Thiol dinitrobenzenesulfonate

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Topic: Understanding Turn-On Fluorescence of Near-Infrared (NIR) Thiol Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical sulfur-containing molecules that play a central role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1] Abnormal concentrations of these biothiols are implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Consequently, the ability to accurately detect and quantify biothiols in complex biological environments is of significant interest in biomedical research and drug development.

Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution for real-time imaging in living systems.[1] Among these, probes operating in the near-infrared (NIR) window (typically 650–900 nm) are particularly advantageous.[3] Light in this range experiences reduced absorption and scattering by biological tissues and less interference from endogenous autofluorescence, enabling deeper tissue penetration and a higher signal-to-background ratio for in vivo imaging.[3][4]

This guide focuses on "turn-on" NIR fluorescent probes, a class of smart sensors that are initially non-fluorescent (in an "off" state) and exhibit a significant increase in fluorescence intensity upon selective reaction with a target biothiol. This mechanism provides a clear and direct signal that is proportional to the analyte concentration, making these probes powerful instruments for biological investigation.

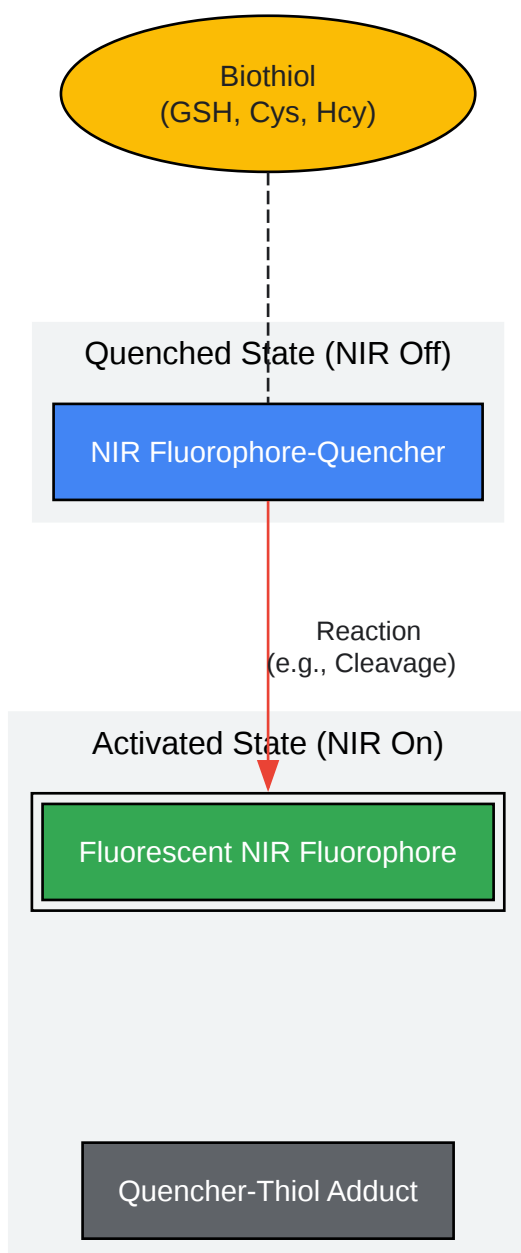
Core Principles of Turn-On NIR Thiol Probes

The design of a turn-on NIR thiol probe is based on the integration of three key components: an NIR fluorophore, a thiol-specific recognition moiety, and a quenching mechanism that links them. The fundamental principle involves the suppression of the fluorophore's emission in its native state, which is then reversed upon a specific chemical reaction with a biothiol.

Signaling Pathways and Mechanisms

The turn-on response is typically triggered by one of several chemical reactions that disrupt a photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) process, which is responsible for quenching the fluorescence.

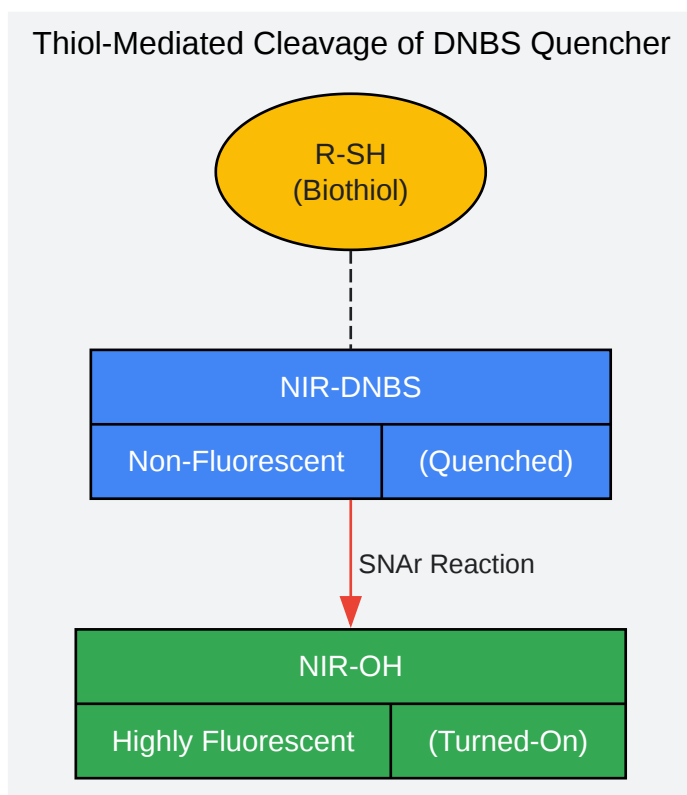
- **Cleavage of a Recognition Group:** This is the most common strategy. A thiol-reactive group, which also acts as a fluorescence quencher, is attached to the NIR fluorophore. The nucleophilic thiol group of Cys, Hcy, or GSH attacks and cleaves this recognition moiety, physically separating it from the fluorophore and restoring its fluorescence.^[5] The 2,4-dinitrobenzenesulfonyl (DNBS) group is a widely used recognition/quenching moiety that is readily cleaved by thiols via a nucleophilic aromatic substitution (S_NAr) reaction.^{[4][5][6]}
- **Michael Addition:** Probes containing an electron-deficient α,β -unsaturated ketone (a Michael acceptor) can react with thiols.^[6] This addition alters the electronic properties of the conjugated system, inhibiting the quenching process and turning on the fluorescence.
- **Disulfide Cleavage:** Some probes utilize a disulfide bond that brings two fluorophores into close proximity, leading to self-quenching via Förster Resonance Energy Transfer (FRET).^[4] The cleavage of this bond by glutathione separates the fluorophores, eliminates the FRET process, and restores fluorescence.^[4]



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Caption: General "turn-on" signaling pathway for a NIR thiol probe.

The specific reaction mechanism often dictates the probe's selectivity towards different biothiols. For example, some probes utilize rearrangement reactions that are unique to Cys or Hcy, allowing for their discrimination from the much more abundant GSH.[4][7]



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Caption: SNAr reaction mechanism for activating DNBS-based probes.

Quantitative Data of Representative NIR Thiol Probes

The performance of a fluorescent probe is defined by several key photophysical and sensing parameters. The table below summarizes quantitative data for several recently developed turn-on NIR thiol probes, facilitating comparison.

Probe Name	Target Thiol(s)	λ_{ex} (nm)	λ_{em} (nm)	Quantum Yield (Φ_F) (Off → On)	Fold Increase	LOD	Response Time	Reference
NIR-3	GSH	610	665	-	2.7	150 nM	120 min	[4]
NIR-4	Cys, Hcy	~634	656	0.006 → 0.162 (Cys)	33 (Cys), 22 (Hcy)	-	-	[4][8]
NIR-11	GSH, Cys, Hcy	720 (GSH)	850 (GSH)	-	45 (GSH)	75 nM (GSH)	60 min	[4]
NIR-15b	Cys, Hcy	650	776	- → 0.0215 (Cys)	-	0.66 μ M (Cys)	-	[4]
NIR-20	Cys, Hcy, GSH	670	730	-	15-28	8 nM (Cys)	10 min	[4]
NIR-21	GSH, Cys, Hcy	646	658	0.03 → 0.48 (GSH)	~16 (GSH)	131 nM	60 min	[4]
CyR	GSH	-	-	- → 0.43	75	-	-	[9]
N-Bio	Cys, GSH, Hcy	-	-	- → 0.30	~200	33 nM (GSH)	6-14 min	[10]
CHMC-thiol	Thiols	-	680	Turn-on at low conc.	-	-	-	[2]

LOD: Limit of Detection. Data is compiled from multiple sources and represents a selection of available probes.

Experimental Protocols

The successful application of NIR thiol probes requires rigorous characterization and standardized experimental procedures.

Protocol 1: In Vitro Characterization of a NIR Thiol Probe

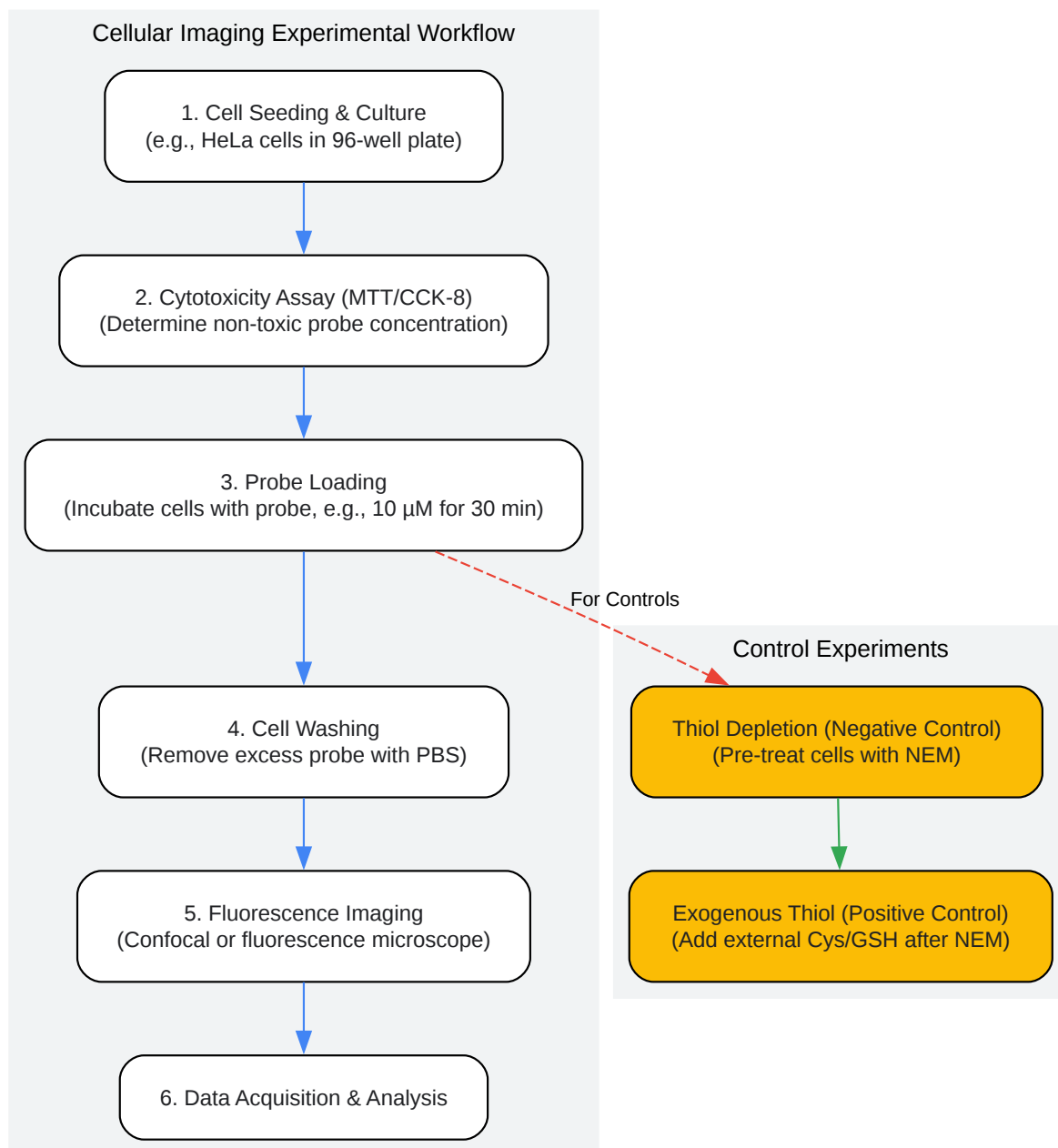
This protocol outlines the essential steps to validate the performance of a new probe in a controlled, cell-free environment.

- **Materials & Reagents:**
 - NIR Thiol Probe Stock Solution (e.g., 1 mM in DMSO).
 - Biothiols (GSH, Cys, Hcy) and other analytes (various amino acids, reactive oxygen species).
 - Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
 - Spectrofluorometer.
- **Selectivity Test:**
 - Prepare solutions of the probe (e.g., 10 μ M) in buffer.
 - To separate solutions, add a high concentration (e.g., 10-100 equivalents) of each biothiol and other non-target analytes.
 - Incubate for a set period (e.g., 60 minutes) at 37°C.
 - Measure the fluorescence emission spectrum for each solution to determine if the signal is specific to thiols.
- **Kinetics (Response Time):**

- Add a defined concentration of the target biothiol (e.g., 10 equivalents) to a solution of the probe.^[1]
- Immediately begin recording the fluorescence intensity at the peak emission wavelength (λ_{em}) over time until the signal reaches a plateau.^[1] This determines the time required for the reaction to complete.
- Titration and Limit of Detection (LOD):
 - Prepare a series of solutions with a fixed probe concentration and increasing concentrations of the target biothiol (e.g., 0 to 5 equivalents).
 - After incubation, measure the fluorescence intensity for each concentration.
 - Plot the fluorescence intensity against the thiol concentration. A linear relationship should be observed at low concentrations.^[11]
 - Calculate the LOD using the formula $3\sigma/k$, where σ is the standard deviation of the blank and k is the slope of the linear regression line.
- pH Stability:
 - Prepare a series of buffers with varying pH values (e.g., pH 4-10).^[1]
 - Measure the fluorescence intensity of the probe alone and the probe with the target biothiol in each buffer to assess the operational pH range.^[1]

Protocol 2: Imaging of Biothiols in Living Cells

This protocol describes the use of a NIR probe to visualize thiols in cultured cells.



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